5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound 5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazinone core, a benzylpiperidine moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazinone core.
Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of the pyrazolo[1,5-a]pyrazinone core with a benzylpiperidine derivative, typically using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the intermediate product, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce ketone or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a kinase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Compounds with similar core structures and diverse biological activities.
Uniqueness
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its benzylpiperidine moiety and dimethylphenyl group contribute to its specificity and potency as a potential therapeutic agent.
Properties
CAS No. |
1326929-90-1 |
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Molecular Formula |
C29H32N4O2 |
Molecular Weight |
468.601 |
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C29H32N4O2/c1-21-8-9-25(18-22(21)2)26-20-27-29(35)32(16-17-33(27)30-26)15-12-28(34)31-13-10-24(11-14-31)19-23-6-4-3-5-7-23/h3-9,16-18,20,24H,10-15,19H2,1-2H3 |
InChI Key |
OJPLPWOSLKNTJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
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